Cas no 1003-42-5 (Tetrahydro-2H-thiopyran-2-one)

テトラヒドロ-2H-チオピラン-2-オンは、硫黄を含む六員環構造を持つ有機化合物です。この化合物は、チオピラノン骨格を有し、極性溶媒に良好な溶解性を示します。化学合成において有用な中間体として機能し、特に医薬品や香料の合成において重要な役割を果たします。その安定した環構造と反応性の高いケトン基は、多様な誘導体化反応に適しており、有機合成化学の分野で高い汎用性を発揮します。また、比較的低毒性であるため、実験室規模から工業的プロセスまで幅広く利用可能です。

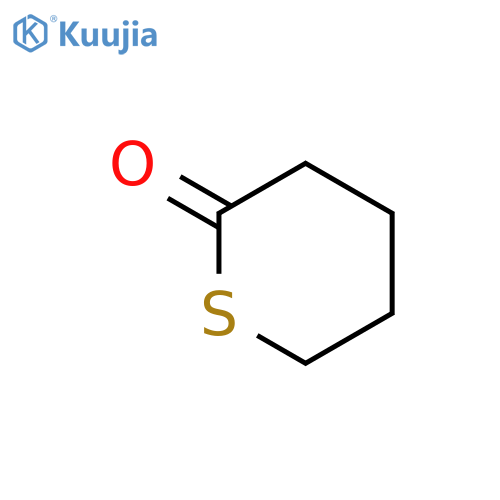

Tetrahydro-2H-thiopyran-2-one structure

商品名:Tetrahydro-2H-thiopyran-2-one

Tetrahydro-2H-thiopyran-2-one 化学的及び物理的性質

名前と識別子

-

- 2H-Thiopyran-2-one, tetrahydro-

- thian-2-one

- 2-thiacyclohexanone

- AKOS030537831

- Z1726147018

- tetrahydrothiopyran-2-one

- MFCD22054117

- D95162

- AS-79394

- 1003-42-5

- DTXSID20449477

- Tetrahydro-2H-thiopyran-2-one

- SY222230

- SCHEMBL1024355

- EN300-366074

-

- MDL: MFCD22054117

- インチ: InChI=1S/C5H8OS/c6-5-3-1-2-4-7-5/h1-4H2

- InChIKey: CFFCKUISNHPWOW-UHFFFAOYSA-N

- ほほえんだ: C1CCSC(=O)C1

計算された属性

- せいみつぶんしりょう: 116.02964

- どういたいしつりょう: 116.02958605g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 80.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 42.4Ų

じっけんとくせい

- PSA: 17.07

Tetrahydro-2H-thiopyran-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y13455-5g |

Tetrahydro-2H-thiopyran-2-one |

1003-42-5 | 97% | 5g |

¥19509.0 | 2024-07-18 | |

| Cooke Chemical | LN3818141-1g |

Tetrahydro-2H-thiopyran-2-one |

1003-42-5 | ≥97% | 1g |

RMB 7200.00 | 2025-02-20 | |

| Chemenu | CM386990-1g |

Tetrahydro-2H-thiopyran-2-one |

1003-42-5 | 95%+ | 1g |

$915 | 2023-03-06 | |

| Enamine | EN300-366074-0.25g |

thian-2-one |

1003-42-5 | 95.0% | 0.25g |

$377.0 | 2025-03-18 | |

| A2B Chem LLC | AA01766-500mg |

2H-Thiopyran-2-one, tetrahydro- |

1003-42-5 | 95% | 500mg |

$661.00 | 2024-04-20 | |

| A2B Chem LLC | AA01766-1g |

2H-Thiopyran-2-one, tetrahydro- |

1003-42-5 | 95% | 1g |

$837.00 | 2024-04-20 | |

| Aaron | AR00027M-1g |

2H-Thiopyran-2-one, tetrahydro- |

1003-42-5 | 97% | 1g |

$1736.00 | 2024-05-20 | |

| 1PlusChem | 1P0001ZA-5g |

2H-Thiopyran-2-one, tetrahydro- |

1003-42-5 | ≥97% | 5g |

$1934.00 | 2023-12-27 | |

| eNovation Chemicals LLC | D753508-5g |

2H-Thiopyran-2-one, tetrahydro- |

1003-42-5 | 97% | 5g |

$1960 | 2024-07-28 | |

| abcr | AB571424-250mg |

Tetrahydro-2H-thiopyran-2-one; . |

1003-42-5 | 250mg |

€400.20 | 2024-04-21 |

Tetrahydro-2H-thiopyran-2-one 関連文献

-

1. Spectroscopic properties of axially and equatorially substituted β-trimethylstannyl ketones and compounds with related chromophoresJohn Hudec J. Chem. Soc. Perkin Trans. 1 1975 1020

-

Hong Chen,Guillaume Noirbent,Shaohui Liu,Damien Brunel,Bernadette Graff,Didier Gigmes,Yijun Zhang,Ke Sun,Fabrice Morlet-Savary,Pu Xiao,Frédéric Dumur,Jacques Lalevée Mater. Chem. Front. 2021 5 901

-

Yves Depetter,Silke Geurs,Flore Vanden Bussche,Rob De Vreese,Jorick Franceus,Tom Desmet,Olivier De Wever,Matthias D'hooghe Med. Chem. Commun. 2018 9 1011

-

4. The conformational analysis of saturated heterocycles. Part XLI. cis-trans-Equilibria of 4-thia- and 4-oxa-analogues of 2,6-dimethylcyclohexanoneM. D. Brown,M. J. Cook,A. R. Katritzky J. Chem. Soc. B 1971 2358

-

Rafael Pedrosa,José M. Andrés,Rubén Manzano,David Román,Silvia Téllez Org. Biomol. Chem. 2011 9 935

1003-42-5 (Tetrahydro-2H-thiopyran-2-one) 関連製品

- 1003-10-7(4-Thiobutyrolactone)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1003-42-5)Tetrahydro-2H-thiopyran-2-one

清らかである:99%

はかる:5g

価格 ($):1616.0